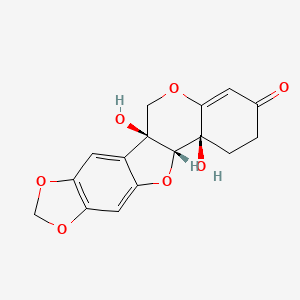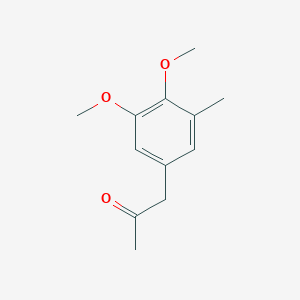![molecular formula C50H54N6O4S2 B15292037 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[108002,1103,8013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione is a complex organic compound with a unique structure that includes benzothiophene and piperazine moieties
Preparation Methods
The synthesis of 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione involves multiple steps. One of the synthetic routes includes the following steps :
Oxidation: The starting material, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form 7-hydroxyquinolin-2(1H)-one.
Substitution: The oxidized product is then reacted with a 1,4-disubstituted butane in the presence of a base to form an intermediate compound.
Amination: The intermediate compound undergoes amination with a protected amine, followed by deprotection to yield the desired product.
Purification: The final product is purified using suitable solvents or a mixture of solvents.
Chemical Reactions Analysis
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Amination: It can be aminated using amine reagents under suitable conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione involves its interaction with specific molecular targets. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which can lead to various therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
Brexpiprazole: A compound with a similar structure that also acts on serotonin and dopamine receptors.
Aripiprazole: Another compound with similar pharmacological properties, used in the treatment of psychiatric disorders.
Quetiapine: A compound with a different structure but similar therapeutic applications.
These compounds share some pharmacological properties but differ in their specific receptor affinities and therapeutic profiles.
Properties
Molecular Formula |
C50H54N6O4S2 |
|---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione |
InChI |
InChI=1S/C50H54N6O4S2/c57-49-47-45(35-13-11-33(31-39(35)51-49)59-27-3-1-17-53-19-23-55(24-20-53)41-7-5-9-43-37(41)15-29-61-43)48-46(47)36-14-12-34(32-40(36)52-50(48)58)60-28-4-2-18-54-21-25-56(26-22-54)42-8-6-10-44-38(42)16-30-62-44/h5-16,29-32,45-48H,1-4,17-28H2,(H,51,57)(H,52,58) |
InChI Key |
AKZUUVXCBDPBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C4C(C5C4C(=O)NC6=C5C=CC(=C6)OCCCCN7CCN(CC7)C8=C9C=CSC9=CC=C8)C(=O)N3)C1=C2C=CSC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)

![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)

![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)
